molecular formula C11H22N2O4 B597695 Tert-butyl (1-(methoxy(methyl)amino)-2-methyl-1-oxopropan-2-YL)carbamate CAS No. 160816-27-3

Tert-butyl (1-(methoxy(methyl)amino)-2-methyl-1-oxopropan-2-YL)carbamate

Cat. No. B597695
Key on ui cas rn: 160816-27-3
M. Wt: 246.307
InChI Key: XRIPRJRSUDUZQF-UHFFFAOYSA-N
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Patent
US09012453B2

Procedure details

A mixture of afford 2-tert-butoxycarbonylamino-2-methyl-propionic acid (compound K; 60.0 g) and 1-ethyl-3(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC.HCl; 86.4 g) in dichloromethane (900 mL) was stirred at ambient temperature, then N,O-dimethyl hydroxylamine hydrochloride (35.3 g) and triethylamine (150 mL) were added. The resulting mixture was stirred at ambient temperature for 3 days. Water was added and most of volatiles were removed in vacuo. The residue was partitioned between DCM and aqueous NaHCO3. The organic layer was washed with 3M aqueous HCl, subsequently with brine before it was dried over Na2SO4, filtered, and concentrated in vacuo. The residue was purified by silica gel chromatography to give [1-(methoxy-methyl-carbamoyl)-1-methyl-ethyl]-carbamic acid tert-butyl ester (compound L; 28.2 g) as a white solid sufficiently pure for the next step.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
86.4 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Name
N,O-dimethyl hydroxylamine hydrochloride
Quantity
35.3 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][C:9]([CH3:14])([CH3:13])[C:10]([OH:12])=O)=[O:7])([CH3:4])([CH3:3])[CH3:2].Cl.C(N=C=NCCCN(C)C)C.Cl.[CH3:28][NH:29][O:30][CH3:31].C(N(CC)CC)C>ClCCl.O>[C:1]([O:5][C:6](=[O:7])[NH:8][C:9]([C:10](=[O:12])[N:29]([O:30][CH3:31])[CH3:28])([CH3:14])[CH3:13])([CH3:2])([CH3:3])[CH3:4] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC(C(=O)O)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC(C(=O)O)(C)C
Name
Quantity
86.4 g
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C
Name
Quantity
900 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
N,O-dimethyl hydroxylamine hydrochloride
Quantity
35.3 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at ambient temperature for 3 days
Duration
3 d
CUSTOM
Type
CUSTOM
Details
were removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between DCM and aqueous NaHCO3
WASH
Type
WASH
Details
The organic layer was washed with 3M aqueous HCl, subsequently with brine before it
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NC(C)(C)C(N(C)OC)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 28.2 g
YIELD: CALCULATEDPERCENTYIELD 38.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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